molecular formula C11H17N3O B1429413 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine CAS No. 1249322-37-9

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine

Cat. No.: B1429413
CAS No.: 1249322-37-9
M. Wt: 207.27 g/mol
InChI Key: NHZNJVWXJZXSDW-UHFFFAOYSA-N
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Description

“5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

  • The compound 3-(Pyrrolidin-1-yl)piperidine, structurally related to 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine, has been synthesized using a novel method based on exhaustive catalytic hydrogenation, marking a significant improvement over previous complex methods (Smaliy et al., 2011).

  • A synthesis method for deoxycytidine kinase inhibitors involves 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrating a connection to the chemical structure of interest. The synthesis process is efficient, providing an alternative to the Mitsunobu-based synthesis (Zhang et al., 2009).

Chemical Activation and Reaction Properties :

  • Piperidine derivatives, closely related to this compound, demonstrate significant adsorption and corrosion inhibition properties on iron surfaces, highlighting their chemical reactivity and potential applications in material science (Kaya et al., 2016).

  • The chemical reactivity of piperidine, a component of the compound of interest, has been studied in glucose/lysine model systems, where it forms various reaction products, indicating its potential in forming complex molecules under specific conditions (Nikolov & Yaylayan, 2010).

Safety and Hazards

According to the safety data sheet, “5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine” can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear eye protection/face protection and to wash off with soap and plenty of water in case of skin contact .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction between this compound and these enzymes often involves hydrogen bonding and hydrophobic interactions, leading to changes in enzyme conformation and activity. Additionally, this compound can bind to specific proteins, altering their function and stability, which can have downstream effects on various cellular processes .

Cellular Effects

The effects of this compound on cellular function are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis. This is achieved through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, this compound can influence gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of direct binding interactions and enzyme modulation. This compound can bind to the active sites of enzymes, acting as either an inhibitor or activator, depending on the specific enzyme and context. For instance, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of downstream targets. Alternatively, it can activate certain enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other compounds in the experimental setup. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall outcome of the experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes and pathways. Threshold effects have been observed, where a small increase in dosage can lead to significant changes in biological outcomes, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of many xenobiotics, including this compound. The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the TCA cycle, and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to different cellular compartments. The localization and accumulation of this compound can significantly impact its biological activity, as it may concentrate in specific tissues or organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its activity, as it may interact with different sets of biomolecules in each compartment, leading to distinct biological outcomes .

Properties

IUPAC Name

5-(1-methylpiperidin-4-yl)oxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNJVWXJZXSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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